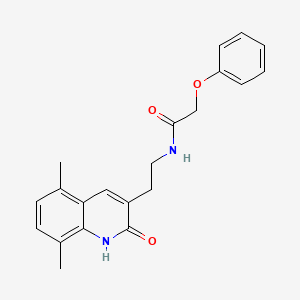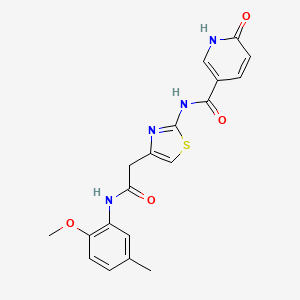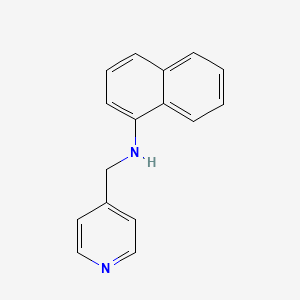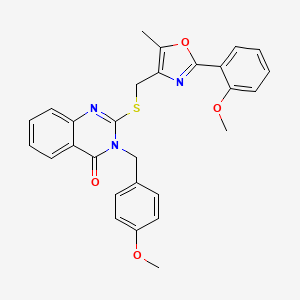![molecular formula C19H18F3N3O2S B2376870 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 342615-45-6](/img/structure/B2376870.png)
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has a molecular weight of 337.4 g/mol . The compound is also known by other synonyms such as “2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide” and “AKOS001684539” among others .
Molecular Structure Analysis
The compound has a complex structure that includes a tetrahydroquinoxalinyl ring and a phenyl ring . The InChI string, which represents the structure of the compound, is "InChI=1S/C20H23N3O2/c1-11-5-6-15 (7-12 (11)2)21-19 (24)10-18-20 (25)23-17-9-14 (4)13 (3)8-16 (17)22-18/h5-9,18,22H,10H2,1-4H3, (H,21,24) (H,23,25)" . The Canonical SMILES string, another representation of the structure, is "CC1=C (C=C (C=C1)NC (=O)CC2C (=O)NC3=C (N2)C=C (C (=C3)C)C)C" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.2, indicating its lipophilicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 337.17902698 g/mol . The topological polar surface area is 70.2 Ų . The compound has a complexity of 509 .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
Research on compounds structurally related to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide has demonstrated potential anticancer and antimicrobial applications. The design and synthesis of new lipophilic acetamide derivatives have shown promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with some analogs exhibiting appreciable antifungal activity. Additionally, the anticancer effects of these synthesized compounds were evaluated against three cancer lines, identifying benzylamines and sulfa derivatives as the most active compounds, particularly for inhibiting EGFR enzymatic activity. This suggests their potential for further optimization as cytotoxic agents (Ahmed et al., 2018).
Structural Aspects and Fluorescence Emission
The study of structural aspects of amide-containing isoquinoline derivatives has revealed their ability to form crystalline salts and inclusion compounds with enhanced fluorescence emission properties. This property is particularly noted in the context of host–guest complexes, which exhibit stronger fluorescence emission than the parent compounds. Such characteristics make these compounds interesting for various applications, including as potential probes or markers in biochemical research (Karmakar et al., 2007).
Antibacterial and Antifungal Agents
Further research into 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based derivatives has highlighted their significant antibacterial and antifungal properties. Specifically, thiazolidinone derivatives synthesized from these compounds were found to be potent against a variety of bacterial and fungal strains, indicating their potential as effective antimicrobial agents (Kumar et al., 2012).
Anticonvulsant Agents
The development of novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents demonstrates the versatility of quinoxaline derivatives in therapeutic applications. Some compounds in this series showed high anticonvulsant activities in experimental models, suggesting their potential utility in managing seizure disorders (Ibrahim et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular defense mechanism against mRNA transcripts that contain premature termination codons (PTCs), which could lead to the production of truncated, and potentially harmful, proteins .
Mode of Action
The compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation . This disruption enhances the stability of PTC mutated p53 mRNA in N417 and HDQP-1 cells .
Biochemical Pathways
By inhibiting the NMD pathway, the compound affects the degradation of mRNAs containing PTCs . This leads to an increase in the mRNA levels of p21, Bax, and PUMA in p53 PTC mutant cells . These proteins are involved in cell cycle regulation and apoptosis, indicating that the compound may have potential therapeutic applications in conditions where these pathways are disrupted.
Result of Action
The compound’s action results in an increase in the expression of p53 in PTC mutant cells . This leads to increased mRNA levels of p21, Bax, and PUMA , proteins that are involved in cell cycle regulation and apoptosis.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-10-7-13-14(8-11(10)2)25-18(27)15(23-13)9-17(26)24-12-5-3-4-6-16(12)28-19(20,21)22/h3-8,15,23H,9H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOTUZABHQHXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2376789.png)
![(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one](/img/structure/B2376791.png)





![1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2376800.png)
![2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2376803.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2376804.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376806.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376808.png)
